1,2,4-Tribromobutane
Overview
Description
1,2,4-Tribromobutane is an organic compound with the molecular formula C4H7Br3 and a molecular weight of 294.810 g/mol . It is a halogenated derivative of butane, where three hydrogen atoms are replaced by bromine atoms at the 1st, 2nd, and 4th positions of the butane chain. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4-Tribromobutane can be synthesized through the bromination of butane. The process typically involves the reaction of butane with bromine in the presence of a catalyst or under ultraviolet light to facilitate the substitution of hydrogen atoms with bromine atoms. The reaction conditions include maintaining a controlled temperature and using a solvent to dissolve the reactants.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. The reaction is carried out in a reactor where butane and bromine are continuously fed, and the product is separated and purified through distillation and other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Tribromobutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Reduction Reactions: It can be reduced to butane or other partially brominated butanes using reducing agents like zinc and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or alcohols.
Elimination: Strong bases like potassium hydroxide or sodium ethoxide in ethanol.
Reduction: Zinc dust and hydrochloric acid or other reducing agents in aqueous or alcoholic solutions.
Major Products:
Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Elimination: Alkenes such as 1,3-butadiene.
Reduction: Butane or partially brominated butanes.
Scientific Research Applications
1,2,4-Tribromobutane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other brominated compounds and polymers.
Biology: It serves as a reagent in biochemical studies to investigate the effects of halogenated compounds on biological systems.
Medicine: Research into its potential use in pharmaceuticals, particularly in the synthesis of brominated drugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,4-tribromobutane involves its reactivity as a halogenated compound. The bromine atoms in the molecule make it highly reactive towards nucleophiles and bases. In substitution reactions, the bromine atoms are replaced by nucleophiles, while in elimination reactions, they are removed to form double bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
1,2,3-Tribromobutane: Another tribrominated butane with bromine atoms at the 1st, 2nd, and 3rd positions.
1,1,2-Tribromobutane: A tribrominated butane with bromine atoms at the 1st, 1st, and 2nd positions.
1,2,4-Tribromo-1,1,2-trifluorobutane: A compound with both bromine and fluorine atoms.
Uniqueness: 1,2,4-Tribromobutane is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. The presence of bromine atoms at the 1st, 2nd, and 4th positions allows for distinct substitution and elimination reactions compared to other tribromobutanes .
Properties
IUPAC Name |
1,2,4-tribromobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br3/c5-2-1-4(7)3-6/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFHIKGQGFCINK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334486 | |
Record name | 1,2,4-tribromobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38300-67-3 | |
Record name | 1,2,4-tribromobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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